![molecular formula C16H17ClN2OS B4881469 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4881469.png)
1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine
Overview
Description
1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine, also known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years due to its potential therapeutic properties. CTMP belongs to the class of piperazine derivatives and has been found to exhibit stimulating effects on the central nervous system.
Mechanism of Action
1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine acts as a potent inhibitor of the dopamine transporter, leading to an increase in dopamine levels in the brain. This increase in dopamine levels results in the stimulation of the central nervous system, leading to the observed effects of 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine are similar to those of other stimulants such as amphetamines and methylphenidate. 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been found to increase alertness, attention, and focus, as well as improve cognitive performance.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine for lab experiments is its potency and specificity for the dopamine transporter, making it a useful tool for studying dopamine-related processes in the brain. However, one limitation is its potential for abuse and addiction, making it important to use caution when handling and studying this compound.
Future Directions
There are several future directions for research on 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine. One area of interest is the development of 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine-based therapies for neurological disorders such as ADHD and depression. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine and its potential for cognitive enhancement. Finally, more research is needed to determine the long-term effects of 1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine use and its potential for abuse and addiction.
Scientific Research Applications
1-[(5-chloro-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine has been studied for its potential use in the treatment of various neurological disorders such as ADHD, narcolepsy, and depression. It has also been found to exhibit cognitive-enhancing effects, making it a potential candidate for use in cognitive enhancement therapies.
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-12-4-2-3-5-13(12)18-8-10-19(11-9-18)16(20)14-6-7-15(17)21-14/h2-7H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJQAYHKICFLDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)[4-(2-methylphenyl)piperazin-1-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.